Methyl (R)-3-(methylamino)butanoate
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Overview
Description
Methyl (3R)-3-(methylamino)butanoate is an organic compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a methyl ester derivative of 3-(methylamino)butanoic acid. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-(methylamino)butanoate typically involves the esterification of 3-(methylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of methyl (3R)-3-(methylamino)butanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction parameters and improving the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: The major product is 3-(methylamino)butanoic acid.
Reduction: The major product is 3-(methylamino)butanol.
Substitution: The products depend on the nucleophile used, but typically include substituted esters or alcohols.
Scientific Research Applications
Methyl (3R)-3-(methylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of methyl (3R)-3-(methylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(methylamino)butanoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobutanoate: Similar structure but lacks the methyl group on the amino nitrogen.
Ethyl (3R)-3-(methylamino)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (3S)-3-(methylamino)butanoate: Stereoisomer with the (3S) configuration.
Uniqueness
Methyl (3R)-3-(methylamino)butanoate is unique due to its specific (3R) stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its stereoisomers and structurally similar compounds .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl (3R)-3-(methylamino)butanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(7-2)4-6(8)9-3/h5,7H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
HMEOAJAQJYMXBL-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OC)NC |
Canonical SMILES |
CC(CC(=O)OC)NC |
Origin of Product |
United States |
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